2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde
Description
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde is a benzaldehyde derivative featuring a pyrrolidine ring substituted with a hydroxymethyl group. Its molecular structure combines the aromatic aldehyde moiety with a nitrogen-containing heterocycle, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-[2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c14-8-10-4-1-2-6-12(10)13-7-3-5-11(13)9-15/h1-2,4,6,8,11,15H,3,5,7,9H2 |
InChI Key |
RUMVCSNXQOUHGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2C=O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde typically involves the reaction of pyrrolidine derivatives with benzaldehyde under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic addition of the pyrrolidine derivative to the benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of 2-[2-(Carboxymethyl)pyrrolidin-1-yl]benzaldehyde.
Reduction: Formation of 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzyl alcohol.
Substitution: Formation of substituted benzaldehyde derivatives depending on the electrophile used.
Scientific Research Applications
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, potentially modulating their activity. The benzaldehyde moiety may also participate in various biochemical reactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde, a comparison is made with analogous pyrrolidine-containing compounds, focusing on molecular features, reactivity, and applications.
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |
|---|---|---|---|---|
| 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde | C₁₂H₁₅NO₂ | ~207.27 (estimated) | Aldehyde, hydroxymethyl-pyrrolidine | Organic synthesis, drug intermediates |
| (R)-2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine | C₁₀H₂₀N₂ | 168.28 | Pyrrolidine, methyl-pyrrolidine | Catalysis, chiral ligands |
Key Differences:
Functional Groups: The target compound contains an aldehyde group, which is absent in (R)-2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine. This aldehyde enhances electrophilicity, enabling reactions such as Schiff base formation or condensation .
Reactivity :
- The aldehyde group in 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde makes it more reactive toward nucleophiles (e.g., amines, alcohols), whereas the analog’s lack of an aldehyde limits its utility in such transformations.
Applications :
- The analog, (R)-2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine, is primarily used in asymmetric catalysis due to its stereochemical rigidity and ligand capabilities .
- The target compound’s aldehyde functionality positions it as a precursor for pharmaceuticals (e.g., antiviral or anticancer agents) requiring aromatic aldehyde intermediates.
Biological Activity
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde is an organic compound notable for its unique structural features, which include a benzaldehyde functional group attached to a pyrrolidine ring with a hydroxymethyl substituent. This compound's molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The combination of the aldehyde and hydroxymethyl groups contributes to its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The compound exhibits significant chemical reactivity due to its functional groups. The hydroxymethyl group enhances its reactivity, allowing for various synthetic applications and biological interactions. Key reactions involving this compound include:
- Aldol condensation reactions.
- Nucleophilic addition to the carbonyl group.
- Potential interactions with biological macromolecules.
Biological Activity
Research into the biological activity of 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde has revealed its potential in several areas:
Antimicrobial Activity
Studies have indicated that compounds related to pyrrolidine derivatives exhibit antimicrobial properties. For instance, in vitro tests have shown that various pyrrolidine derivatives can inhibit the growth of harmful bacteria. The specific activity of 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde against different bacterial strains remains to be fully characterized, but its structural similarities with known antimicrobial agents suggest potential efficacy.
Structure-Activity Relationship (SAR)
A comparative analysis of similar compounds highlights the unique biological profile of 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde. The following table summarizes related compounds and their activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde | Hydroxymethyl group at 3-position | Antimicrobial |
| 5-Nitro-2-(pyrrolidin-1-YL)benzaldehyde | Nitro group instead of hydroxymethyl | Anticancer |
| 4-(3-Hydroxypyrrolidin-1-YL)benzaldehyde | Hydroxyl group on pyrrolidine | CNS activity |
The unique substitution pattern on the pyrrolidine ring in 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde may influence its biological activity differently compared to other compounds.
Case Studies
Recent studies have focused on the synthesis and evaluation of derivatives based on this compound. For example, a study demonstrated that modifying the hydroxymethyl group could enhance the compound's antimicrobial properties. Another case study explored the compound's interaction with specific enzymes, suggesting that it may act as an inhibitor in certain biochemical pathways.
Research Findings
Research findings indicate that:
- Antimicrobial Testing : In vitro tests have shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties.
- Cytotoxicity : Preliminary cytotoxicity assays suggest that while some derivatives exhibit low toxicity towards human cell lines, further studies are necessary to establish safety profiles.
- Mechanism of Action : Investigations into the mechanism of action are ongoing, focusing on how this compound interacts at the molecular level with bacterial cell walls or metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
